molecular formula C39H72O6 B1617407 Dodecyl 2-methylprop-2-enoate;methyl 2-methylprop-2-enoate;tetradecyl 2-methylprop-2-enoate CAS No. 68171-50-6

Dodecyl 2-methylprop-2-enoate;methyl 2-methylprop-2-enoate;tetradecyl 2-methylprop-2-enoate

Cat. No.: B1617407
CAS No.: 68171-50-6
M. Wt: 637 g/mol
InChI Key: KTVOBDDWHYVTMI-UHFFFAOYSA-N
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Description

Dodecyl 2-methylprop-2-enoate;methyl 2-methylprop-2-enoate;tetradecyl 2-methylprop-2-enoate is a complex polymer formed from the monomers lauryl methacrylate, methyl methacrylate, and myristyl methacrylate. These monomers are methacrylate esters, which are widely used in the production of various polymers due to their ability to form strong, durable, and flexible materials. The polymer is known for its hydrophobic properties, making it useful in applications where water resistance is essential.

Preparation Methods

Synthetic Routes and Reaction Conditions

The polymerization of lauryl methacrylate, methyl methacrylate, and myristyl methacrylate typically involves free radical polymerization. This process can be carried out in an emulsion polymerization setup, where the monomers are dispersed in a water/ethanol mixture with a polymeric steric stabilizer like poly(vinyl pyrrolidone) and an initiator such as potassium peroxodisulfate . The reaction proceeds smoothly without the formation of coagulum, leading to particles with an average diameter below 1 μm .

Industrial Production Methods

In industrial settings, the production of this polymer often involves continuous emulsion polymerization processes. The monomers are fed into a reactor containing water, surfactants, and initiators. The polymerization occurs in the aqueous phase, and the resulting polymer particles are stabilized by surfactants and steric stabilizers. This method allows for the production of large quantities of polymer with consistent properties.

Chemical Reactions Analysis

Types of Reactions

The polymer undergoes various chemical reactions, including:

    Oxidation: The polymer can undergo oxidation reactions, especially at the methacrylate ester groups.

    Reduction: Reduction reactions are less common but can occur under specific conditions.

    Substitution: The polymer can undergo substitution reactions, particularly at the ester groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like sodium borohydride can be used.

    Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while substitution reactions can result in the formation of new ester or amide bonds.

Scientific Research Applications

Dodecyl 2-methylprop-2-enoate;methyl 2-methylprop-2-enoate;tetradecyl 2-methylprop-2-enoate has a wide range of applications in scientific research:

Mechanism of Action

The polymer exerts its effects primarily through its hydrophobic properties. The methacrylate ester groups in the polymer backbone interact with hydrophobic surfaces, forming a protective barrier that repels water. This mechanism is particularly useful in applications where water resistance is crucial, such as coatings and sealants.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The combination of lauryl methacrylate, methyl methacrylate, and myristyl methacrylate in a single polymer provides a unique balance of hydrophobicity, flexibility, and durability. This makes the polymer particularly suitable for applications requiring a combination of these properties, such as in advanced coatings and biomedical devices.

Properties

CAS No.

68171-50-6

Molecular Formula

C39H72O6

Molecular Weight

637 g/mol

IUPAC Name

dodecyl 2-methylprop-2-enoate;methyl 2-methylprop-2-enoate;tetradecyl 2-methylprop-2-enoate

InChI

InChI=1S/C18H34O2.C16H30O2.C5H8O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-20-18(19)17(2)3;1-4-5-6-7-8-9-10-11-12-13-14-18-16(17)15(2)3;1-4(2)5(6)7-3/h2,4-16H2,1,3H3;2,4-14H2,1,3H3;1H2,2-3H3

InChI Key

KTVOBDDWHYVTMI-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCOC(=O)C(=C)C.CCCCCCCCCCCCOC(=O)C(=C)C.CC(=C)C(=O)OC

Canonical SMILES

CCCCCCCCCCCCCCOC(=O)C(=C)C.CCCCCCCCCCCCOC(=O)C(=C)C.CC(=C)C(=O)OC

68171-50-6

Origin of Product

United States

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